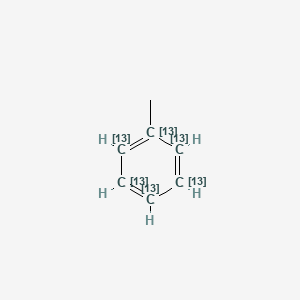
Tetra-N-butyl-D36-tin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetra-N-butyl-D36-tin is a chemical compound with a linear formula of (CD3CD2CD2CD2)4Sn . It has a molecular weight of 383.39 . It is used in hydrogenolysis reactions and as a transition metal catalyst .
Molecular Structure Analysis
The molecular structure of Tetra-N-butyl-D36-tin is represented by the linear formula (CD3CD2CD2CD2)4Sn . The compound has a molecular weight of 383.39 .Chemical Reactions Analysis
Tetra-N-butyl-D36-tin is used in hydrogenolysis reactions and as a transition metal catalyst . It is also a precursor to tributyltin and dibutyltin compounds .Physical And Chemical Properties Analysis
Tetra-N-butyl-D36-tin has a boiling point of 145 °C and a density of 1.165 g/mL at 25 °C .Applications De Recherche Scientifique
Environmental and Biological Applications : Tetra-N-butyl(124)tin, a stable isotope-labelled compound, is used in environmental, chemical, and biological applications to determine the fate, uptake, and metabolism of tributyltin compounds. Its application involves tracing chemical, biological, and physical processes using gas chromatography and mass spectrometry, leading to improved detection sensitivity in these techniques (Dooley & Testa, 1989).
Surface Organometallic Chemistry : Tetra-N-butyl-tin interacts with the surfaces of silica or silica-supported rhodium. When reacted under hydrogen, it forms grafted organometallic fragments on the Rh surface and ≡SiO-Sn(n-C4H9)3 moieties with pure silica. This interaction is important for understanding catalyst behavior in various chemical processes (Millet et al., 1997).
Catalysis and Industrial Chemistry : The reaction of tetra-N-butyl-tin on a reduced platinum surface leads to the formation of bimetallic catalysts active in the dehydrogenation of isobutane into isobutene. The presence of tin in these catalysts improves selectivity and prevents fast deactivation (Bentahar et al., 2001).
Material Science and Nanotechnology : Tetra-N-butyl-tin is involved in the synthesis and characterization of nanomaterials. For instance, Sn/R, Sn/Si−R core/shell nanoparticles have been prepared using tetra-N-butyl-tin, which is significant in the development of advanced materials with specific properties (Yang et al., 2000).
Chemical Sensing and Semiconductor Applications : Tetra-N-butyl-tin is used in the metal–organic chemical vapor deposition of tin(IV) oxide thin films, which are significant in chemical sensing and other semiconductor applications. The process allows for the deposition of high-purity, polycrystalline tin(IV) oxide thin films with tunable properties (Zanders et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
tetrakis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)stannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C4H9.Sn/c4*1-3-4-2;/h4*1,3-4H2,2H3;/i4*1D2,2D3,3D2,4D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCAKJKUYFLYFK-RELSAODYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[Sn](C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801310973 |
Source


|
| Record name | Stannane, tetra(butyl-d9)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801310973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
358731-92-7 |
Source


|
| Record name | Stannane, tetra(butyl-d9)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=358731-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stannane, tetra(butyl-d9)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801310973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,8-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-6,6,12,12-tetraoctylindeno[1,2-b]fluorene](/img/structure/B565870.png)

![(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B565875.png)









